Hdac6-IN-23
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10F2N8O |
|---|---|
Molecular Weight |
356.29 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-[6-[(5-pyridin-2-yltetrazol-2-yl)methyl]-3-pyridinyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10F2N8O/c16-12(17)15-22-21-14(26-15)9-4-5-10(19-7-9)8-25-23-13(20-24-25)11-3-1-2-6-18-11/h1-7,12H,8H2 |
InChI Key |
ZTVLPDLCENUSAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)CC3=NC=C(C=C3)C4=NN=C(O4)C(F)F |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Hdac6 in 23 As a Representative Hdac6 Inhibitor
Enzymatic Inhibition Profile and Selectivity
The efficacy and specificity of an inhibitor are defined by its enzymatic inhibition profile and selectivity. For HDAC6 inhibitors like HDAC6-IN-23, these characteristics determine their utility as research tools and potential therapeutic agents.
Specificity Towards HDAC6 Catalytic Activity
Comparative Selectivity Against Other HDAC Isoforms and Classes
A key feature of modern HDAC inhibitors is their selectivity for specific isoforms, which can minimize off-target effects. pnas.org Research has focused on developing inhibitors that are highly selective for HDAC6 over other HDACs, particularly the class I isoforms (HDAC1, 2, 3, and 8). pnas.orgugent.be For example, the inhibitor 10a shows high selectivity for HDAC6 over HDACs 1, 2, 4, 5, 8, and 9. ugent.be Another inhibitor, WT161, is more selective for HDAC6 than for other HDAC family members, including HDAC3. pnas.org T-518 exhibits high selectivity for HDAC6, not inhibiting HDAC1–5, 7–9, and 11 at concentrations up to 10 μM. reactionbiology.com This high degree of selectivity is crucial for dissecting the specific biological roles of HDAC6.
Table 1: Comparative Selectivity of Various HDAC6 Inhibitors
| Compound | HDAC6 IC50 | Selectivity over other HDACs | Reference |
|---|---|---|---|
| This compound | Data not available | Orally active HDAC6 inhibitor | medchemexpress.com |
| T-518 | 4.6 nM | Highly selective over HDAC1–5, 7–9, and 11 | reactionbiology.com |
| WT161 | 0.40 nM | More selective against HDAC6 than other family members | pnas.org |
| 10a | Data not available | High selectivity against HDACs 1, 2, 4, 5, 8, and 9 | ugent.be |
Modulation of Non-Histone Substrates
The primary mechanism through which HDAC6 exerts its effects is by deacetylating a range of non-histone proteins. Inhibition of HDAC6, therefore, leads to the hyperacetylation of these substrates, altering their function and downstream cellular processes. pnas.orgnih.gov
Cortactin Acetylation and Actin Cytoskeleton Reorganization
Cortactin, an F-actin-binding protein, is another important substrate of HDAC6. pnas.orgnih.gov HDAC6 deacetylates cortactin, and this process is crucial for regulating the actin cytoskeleton and cell motility. nih.gov Hyperacetylation of cortactin, induced by HDAC6 inhibition, can prevent its translocation to the cell periphery and impair its association with F-actin, thereby inhibiting cell movement. nih.gov The interaction between HDAC6 and cortactin is direct and requires both deacetylase domains of HDAC6. nih.gov The regulation of cortactin acetylation by HDAC6 provides a mechanism for modulating actin-dependent cellular processes. nih.gov
Heat Shock Protein 90 (Hsp90) Acetylation and Chaperone Function
Table 2: Key Non-Histone Substrates of HDAC6 and the Effects of Inhibition
| Substrate | Function | Effect of HDAC6 Inhibition | Cellular Consequence | Reference |
|---|---|---|---|---|
| Alpha-Tubulin | Microtubule component | Hyperacetylation | Increased microtubule stability, altered dynamics, decreased cell motility | nih.govnih.govpnas.org |
| Cortactin | F-actin binding protein | Hyperacetylation | Impaired F-actin binding, reduced cell motility | pnas.orgnih.gov |
| Hsp90 | Molecular chaperone | Hyperacetylation | Impaired chaperone function, degradation of client proteins | nih.govnih.govashpublications.org |
Tau Protein Acetylation and Aggregation
Inhibition of HDAC6 has a significant impact on the post-translational modifications of the tau protein, a key player in the pathology of Alzheimer's disease and other tauopathies. HDAC6 directly interacts with and deacetylates tau. mdpi.comfrontiersin.org This deacetylation is critical because it can precede phosphorylation, a modification that promotes the formation of neurofibrillary tangles, which are hallmarks of these neurodegenerative diseases. mdpi.com
Research indicates a competitive relationship between acetylation and phosphorylation on specific motifs within tau, such as the KXGS motifs located in its microtubule-binding domain. activemotif.com By inhibiting HDAC6, compounds like this compound can increase the acetylation of these sites. This hyperacetylation can, in turn, block subsequent pathogenic phosphorylation, thereby reducing tau's propensity to aggregate. activemotif.com Studies using selective HDAC6 inhibitors have demonstrated that this increased acetylation can decrease the levels of phosphorylated tau and reduce its aggregation in vitro. activemotif.comnih.gov Furthermore, loss of HDAC6 activity has been shown to rescue tau-induced microtubule defects in preclinical models, a finding associated with increased microtubule acetylation. nih.gov In the brains of Alzheimer's disease patients, tau is often found to be hypoacetylated, suggesting that restoring acetylation through HDAC6 inhibition could be a viable therapeutic approach. mdpi.comactivemotif.com
Peroxiredoxin Acetylation and Cellular Redox Regulation
Peroxiredoxins (Prx) are antioxidant enzymes crucial for cellular redox homeostasis, primarily by reducing hydrogen peroxide (H₂O₂). HDAC6 has been identified as a specific deacetylase of Peroxiredoxin I (PrxI) and Peroxiredoxin II (PrxII). researchgate.netpnas.orgnih.gov The deacetylase activity of HDAC6 negatively regulates the antioxidant capacity of these proteins. researchgate.net
Inhibition of HDAC6 leads to the accumulation of acetylated PrxI and PrxII. nih.gov This acetylation enhances their enzymatic reducing activity and increases their resistance to overoxidation, a state that would otherwise inactivate them. pnas.orgnih.gov Therefore, by using an inhibitor such as this compound to block HDAC6, the cell's ability to manage oxidative stress is bolstered. This mechanism is significant in diseases where oxidative stress plays a pathological role, such as neurodegenerative disorders and cancer. researchgate.net Selective HDAC6 inhibition has been shown to protect against oxidative stress-induced neurodegeneration in preclinical models. pnas.org
Other Relevant Non-Histone Substrates
Beyond tau and peroxiredoxins, HDAC6 deacetylates a wide array of cytoplasmic proteins, thereby regulating numerous cellular functions. Inhibition of HDAC6 with a representative compound like this compound can thus have pleiotropic effects.
p62 (Sequestosome-1): p62 is a scaffold protein involved in both aggresome formation and autophagy. It interacts with HDAC6, and this interaction is crucial for efficient autophagy. frontiersin.orgnih.gov The binding of p62 to the catalytic domain of HDAC6 can inhibit its deacetylase activity. mdpi.com HDAC6 and p62 work together as ubiquitin-binding proteins to target protein aggregates and damaged mitochondria for clearance. frontiersin.orgnih.gov
Survivin: This anti-apoptotic protein is a known substrate of HDAC6. medsci.orgspandidos-publications.comalliedacademies.org Deacetylation of survivin by HDAC6 is linked to its nuclear export. mdpi.com By inhibiting HDAC6, survivin's localization and function can be modulated, which has implications for cancer therapies. mdpi.comoup.com
β-Catenin: A key component of the Wnt signaling pathway, β-catenin's nuclear translocation and activity can be influenced by its acetylation status. HDAC6 is required for epidermal growth factor (EGF)-induced deacetylation and nuclear localization of β-catenin. frontiersin.org Inhibition of HDAC6 can, therefore, interfere with this signaling pathway, which is often aberrantly activated in cancer. medsci.orgspandidos-publications.comalliedacademies.org
KRAS: The oncogenic protein KRAS is another substrate for HDAC6. alliedacademies.org HDAC6-mediated deacetylation affects the transforming activity of mutant KRAS. frontiersin.org Consequently, HDAC6 inhibitors show potential in treating cancers driven by KRAS mutations by altering its acetylation state and downstream signaling. frontiersin.orgnih.gov
STAT3 (Signal Transducer and Activator of Transcription 3): HDAC6 can deacetylate STAT3, influencing its activity in signaling pathways related to inflammation and cancer.
NF-κB (Nuclear Factor-kappa B): HDAC6 has been implicated in the regulation of the NF-κB pathway, which is central to inflammatory responses. amegroups.org
MyD88 (Myeloid Differentiation Primary Response 88): This adaptor protein is crucial for Toll-like receptor (TLR) signaling. HDAC6 can affect TLR signaling through its interaction with MyD88, thereby modulating innate immune responses. amegroups.org
Table 1: Key Non-Histone Substrates of HDAC6 and the Functional Impact of Inhibition
| Substrate | Function of HDAC6-mediated Deacetylation | Consequence of HDAC6 Inhibition (e.g., by this compound) |
|---|---|---|
| Tau | Promotes a state prone to pathogenic phosphorylation and aggregation. mdpi.com | Increased acetylation, reduced phosphorylation, and decreased aggregation. activemotif.com |
| Peroxiredoxin I/II | Negatively regulates antioxidant activity. researchgate.net | Increased acetylation and enhanced reducing activity, bolstering oxidative stress resistance. pnas.orgnih.gov |
| p62 | Interacts with p62 to facilitate autophagy and aggresome clearance. frontiersin.org | Modulation of autophagic processes. |
| Survivin | Regulates its subcellular localization and anti-apoptotic function. mdpi.com | Altered localization and potential promotion of apoptosis. oup.com |
| β-Catenin | Enables nuclear translocation and activation in response to growth factors. frontiersin.org | Inhibition of nuclear localization and downstream signaling. medsci.org |
| KRAS | Modulates the transforming activity of oncogenic KRAS mutants. frontiersin.org | Reduced transforming potential of mutant KRAS. nih.gov |
| STAT3 | Influences its activation and role in signaling pathways. | Altered STAT3-mediated signaling. |
| NF-κB | Regulates its activity in inflammatory responses. amegroups.org | Modulation of the NF-κB inflammatory pathway. |
| MyD88 | Affects Toll-like receptor signaling and innate immunity. amegroups.org | Altered innate immune responses. |
Impact on Key Cellular Processes
Protein Degradation Pathways
HDAC6 is a master regulator of cellular protein quality control, sitting at the crossroads of two major degradation systems: the aggresome-autophagy pathway and the ubiquitin-proteasome system.
Aggresome Formation and Clearance
When the proteasome is overwhelmed by misfolded proteins, cells sequester these toxic aggregates into a perinuclear inclusion body called the aggresome. HDAC6 is essential for this process. It acts as a molecular linker, simultaneously binding to polyubiquitinated misfolded proteins via its zinc finger ubiquitin-binding domain and to the dynein motor protein complex. mdpi.comdovepress.com This linkage allows the transport of protein aggregates along microtubules to the microtubule-organizing center (MTOC), where the aggresome is formed. dovepress.com
Inhibition of HDAC6 can disrupt this process. By preventing the deacetylation of α-tubulin, a primary HDAC6 substrate, the stability and dynamics of the microtubule network are altered, which can impair the transport necessary for aggresome formation. dovepress.commdpi.com The ultimate clearance of aggresomes is typically achieved through autophagy, linking these two processes. mdpi.com
Autophagy Regulation (Formation, Maturation, Transport, and Autophagolysosomal Fusion)
HDAC6 influences multiple stages of the autophagy pathway, a catabolic process where cellular components are degraded and recycled. mdpi.commdpi.comnih.gov Its role, however, is complex.
Formation and Transport: HDAC6 facilitates the transport of autophagosomes, the double-membraned vesicles that engulf cytoplasmic cargo. This transport is dependent on the microtubule network, and by deacetylating α-tubulin, HDAC6 modulates microtubule dynamics to support this movement. mdpi.comnih.gov
Fusion: One of the most critical roles of HDAC6 in autophagy is mediating the fusion of autophagosomes with lysosomes to form autophagolysosomes, where degradation occurs. mdpi.comnih.gov HDAC6 achieves this by recruiting a cortactin-dependent actin-remodeling machinery to the autophagosome. frontiersin.orgnih.gov This assembles an F-actin network that is essential for the fusion event. frontiersin.org
Inhibition of HDAC6, for instance by this compound, can block this crucial fusion step. nih.govmdpi.com This leads to an accumulation of autophagosomes that cannot be cleared, ultimately causing a breakdown in the autophagic flux. This blockade of autophagy can induce cell death, a mechanism that is being exploited in cancer therapy. nih.govmdpi.com
Table 2: Role of HDAC6 in Protein Degradation Pathways
| Cellular Process | Role of HDAC6 | Effect of HDAC6 Inhibition |
|---|---|---|
| Aggresome Formation | Links ubiquitinated protein aggregates to the dynein motor for transport along microtubules. dovepress.com | Impaired transport and formation of aggresomes due to altered microtubule dynamics. mdpi.com |
| Autophagy: Transport | Modulates microtubule tracks required for autophagosome movement. nih.gov | Disrupted autophagosome transport. |
| Autophagy: Fusion | Promotes autophagosome-lysosome fusion by recruiting cortactin and facilitating F-actin assembly. frontiersin.orgnih.gov | Blocks the fusion step, leading to accumulation of autophagosomes and inhibition of autophagic flux. nih.govmdpi.com |
Interplay with the Ubiquitin-Proteasome System (UPS)
HDAC6 plays a pivotal role at the crossroads of protein degradation, linking the ubiquitin-proteasome system (UPS) and the autophagy pathway. A key function of HDAC6 is to manage the burden of misfolded and damaged proteins, which are tagged with ubiquitin for degradation.
HDAC6 possesses a unique C-terminal zinc-finger domain (BUZ domain) that specifically binds to polyubiquitinated proteins. nih.govtandfonline.com This allows HDAC6 to act as a shuttle, recognizing and binding to ubiquitinated protein aggregates. It then facilitates their transport along microtubules to form a perinuclear structure called an aggresome. nih.govtandfonline.com This process, which is dependent on the dynein motor complex, serves as a cytoprotective mechanism by sequestering potentially toxic protein aggregates, which can then be cleared by autophagy. nih.govtandfonline.comnih.gov
Inhibition of HDAC6 disrupts this process. By blocking HDAC6, inhibitors prevent the recruitment of ubiquitinated proteins to the aggresome. nih.gov This is particularly significant in cancer cells, such as multiple myeloma, which produce large amounts of protein and are highly reliant on efficient protein clearance pathways. When the proteasome is also inhibited (a common cancer therapy strategy), the combined blockade of both the proteasome and the HDAC6-mediated aggresome pathway leads to a massive accumulation of toxic polyubiquitinated proteins. nih.govpnas.orgashpublications.org This overwhelming cellular stress triggers apoptosis, demonstrating a synergistic effect between proteasome inhibitors and HDAC6 inhibitors. nih.govpnas.orgashpublications.org
Furthermore, HDAC6 inhibition has been shown to release HR23B, a protein that shuttles ubiquitinated cargo to the proteasome. nih.gov The release of HR23B from HDAC6 enhances proteasome activity, leading to an increased presentation of antigens on the cell surface and amplifying anti-tumor immune responses. nih.gov Thus, the interplay between HDAC6 and the UPS is complex; while HDAC6 helps clear ubiquitinated proteins via the aggresome, its inhibition can enhance proteasomal degradation and trigger cell death, especially when the UPS is stressed. nih.gov
| Mechanism | Effect of HDAC6 Inhibition | Key Proteins Involved | Outcome | References |
| Aggresome Formation | Inhibition of misfolded protein transport and aggresome formation. | HDAC6, Dynein, Ubiquitinated Proteins | Accumulation of toxic protein aggregates, induction of cellular stress. | nih.govtandfonline.comnih.gov |
| Proteasome Activity | Release of HR23B, leading to enhanced proteasome-mediated degradation. | HDAC6, HR23B, Proteasome | Increased antigen presentation, enhanced T-cell cytotoxicity. | nih.gov |
| Combination with Proteasome Inhibitors | Synergistic accumulation of polyubiquitinated proteins. | HDAC6, Bortezomib, Carfilzomib | Significant cellular stress and apoptosis in cancer cells. | nih.govpnas.orgashpublications.org |
Cell Motility, Migration, and Invasion
HDAC6 is a master regulator of cell motility, primarily through its deacetylation of key cytoskeletal components. embopress.orgpreprints.org Its substrates include α-tubulin and cortactin, which are essential for microtubule and actin dynamics, respectively.
The deacetylation of α-tubulin by HDAC6 leads to less stable microtubules, which is associated with increased cell movement. preprints.org Conversely, inhibition of HDAC6 results in the hyperacetylation of α-tubulin, stabilizing microtubules and reducing cell motility. nih.govpnas.org
HDAC6 also deacetylates cortactin, an actin-binding protein that promotes actin polymerization and the formation of branched actin networks at the leading edge of migrating cells. embopress.orgpreprints.org Deacetylation of cortactin by HDAC6 enhances its ability to bind F-actin, thereby promoting cell migration and invasion. embopress.orgpreprints.orgspandidos-publications.com Inhibition of HDAC6 with specific inhibitors like Tubacin prevents cortactin deacetylation, which impairs its association with F-actin and subsequently reduces cell motility and invasive capacity. preprints.orgspandidos-publications.com Studies in various cancer models, including bladder cancer and rhabdomyosarcoma, have demonstrated that inhibiting HDAC6 suppresses migration and invasion by targeting cortactin. spandidos-publications.comnih.gov
The regulatory role of HDAC6 in cell motility is also influenced by its interactions with other proteins, such as Pin1 and Rac1, which are involved in signaling pathways that control the cytoskeleton. nih.govmedsci.org For instance, the interaction between Pin1 and HDAC6 is crucial for HDAC6-mediated cell motility, and depletion of Pin1 can abrogate HDAC6-induced migration and invasion. medsci.org
| HDAC6 Substrate | Effect of Deacetylation by HDAC6 | Effect of HDAC6 Inhibition | References |
| α-tubulin | Promotes microtubule disassembly and increased cell motility. | Increased α-tubulin acetylation, microtubule stabilization, and reduced cell motility. | preprints.orgnih.govpnas.org |
| Cortactin | Enhances binding to F-actin, promoting actin polymerization and increased cell motility/invasion. | Impaired cortactin-F-actin association, leading to decreased cell migration and invasion. | embopress.orgpreprints.orgspandidos-publications.com |
Cell Cycle Progression and Apoptosis Induction
Inhibitors of HDAC6 have been shown to affect cancer cell survival by arresting the cell cycle and inducing apoptosis. mdpi.com The precise mechanisms can involve both the intrinsic and extrinsic apoptotic pathways.
HDAC6 inhibition can lead to cell cycle arrest, often in the G1 phase. immunologyresearchjournal.com This effect is linked to the modulation of various cell cycle regulatory proteins. While pan-HDAC inhibitors are well-known to induce cell cycle arrest, selective HDAC6 inhibitors also exhibit this property. mdpi.com
More profoundly, HDAC6 inhibition triggers apoptosis in tumor cells through multiple mechanisms. pnas.orgmdpi.com It can activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins of the Bcl-2 family, such as Bim and Bid, while downregulating anti-apoptotic members. mdpi.com One key mechanism involves the hyperacetylation of the chaperone protein HSP90, a major client of HDAC6. pnas.org Acetylated HSP90 is unable to properly chaperone its client proteins, which include critical survival kinases like AKT and ERK. mdpi.com This leads to the degradation of these oncoproteins and the subsequent induction of apoptosis. mdpi.com
Furthermore, HDAC6 inhibition can activate caspases, the executioners of apoptosis. nih.govmdpi.com Studies combining HDAC6 inhibitors with proteasome inhibitors show significant cleavage of caspases-3, -7, and -9, indicating activation of the intrinsic pathway. nih.gov Some HDAC inhibitors can also activate the extrinsic pathway by influencing death receptors and their ligands. mdpi.com For example, the proteasomal degradation of the anti-apoptotic protein FLIP is promoted following HDAC6 inhibition, sensitizing cells to death receptor-mediated apoptosis. mdpi.com
| Apoptotic Pathway | Mechanism of Activation by HDAC6 Inhibition | Key Molecular Events | References |
| Intrinsic Pathway | Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. | Increased Bim and Bid; decreased Bcl-2 family proteins; caspase-9 activation. | mdpi.com |
| Intrinsic Pathway | Disruption of HSP90 chaperone function. | Hyperacetylation of HSP90, leading to degradation of client proteins like AKT and ERK. | pnas.orgmdpi.com |
| General Apoptosis | Activation of executioner caspases. | Cleavage and activation of caspase-3 and PARP. | pnas.orgnih.gov |
| Extrinsic Pathway | Sensitization to death receptor signaling. | Promotes degradation of the anti-apoptotic protein FLIP. | mdpi.com |
Cellular Stress Responses
HDAC6 is a central hub in the cellular response to various forms of stress, particularly proteotoxic stress caused by the accumulation of misfolded proteins. tandfonline.commdpi.com It is also involved in responses to oxidative stress and hypoxia. pnas.orgnih.gov
In response to proteotoxic stress, HDAC6 mediates three major protective pathways: aggresome formation, autophagy, and the heat shock response. tandfonline.comnih.gov As discussed previously, HDAC6 facilitates the sequestration of ubiquitinated protein aggregates into aggresomes. tandfonline.com Its inhibition disrupts this cytoprotective function. nih.gov
HDAC6 also regulates the heat shock response. In unstressed cells, HDAC6 is part of a complex with heat shock factor 1 (HSF1) and HSP90, keeping HSF1 inactive. mdpi.comdovepress.com Upon sensing an accumulation of ubiquitinated proteins, HDAC6 promotes the dissociation of this complex, liberating HSF1 to activate the transcription of heat shock proteins, which act as molecular chaperones to refold damaged proteins. mdpi.comdovepress.com
In the context of oxidative stress, HDAC6 deacetylates and regulates the activity of peroxiredoxins (Prx I and Prx II), which are antioxidant enzymes that reduce hydrogen peroxide. pnas.org Inhibition of HDAC6 leads to the accumulation of acetylated peroxiredoxins, which enhances their antioxidant activity. pnas.org However, prolonged or severe stress in the absence of functional HDAC6 can lead to increased cell death, suggesting that HDAC6 plays a critical role in managing stress levels for cell survival. nih.gov Depletion of HDAC6 has been shown to cause hypersensitivity to cell death during oxidative stress and to impair recovery after stress. nih.gov Furthermore, HDAC6 is a crucial component of stress granules, which are cytoplasmic aggregates that form in response to stress and are involved in controlling mRNA translation. nih.gov
Gene Expression and Transcriptional Modulation (e.g., TFEB, FOXO1, PD-L1)
Although HDAC6 is a cytoplasmic deacetylase, its inhibition profoundly impacts gene expression by modulating the activity of various transcription factors and signaling molecules that shuttle between the cytoplasm and the nucleus.
TFEB: Transcription factor EB (TFEB) is a master regulator of the autophagy-lysosome pathway. frontiersin.orgnih.gov HDAC6 deacetylates TFEB in the cytoplasm, which retains it outside the nucleus. frontiersin.orgnih.govfrontiersin.org Inhibition of HDAC6 with inhibitors like Tubastatin A leads to the hyperacetylation of TFEB. nih.govresearchgate.net This modification promotes TFEB's translocation into the nucleus, where it activates the expression of a wide array of genes involved in lysosomal biogenesis and autophagy, thereby enhancing cellular clearance capacity. frontiersin.orgnih.govutoronto.ca
FOXO1: Forkhead box protein O1 (FOXO1) is another transcription factor regulated by HDAC6 that plays roles in autophagy, inflammation, and metabolism. frontiersin.orgbiorxiv.org Similar to TFEB, HDAC6 deacetylates FOXO1 in the cytoplasm. frontiersin.org HDAC6 inhibition increases FOXO1 acetylation, which can enhance its transcriptional activity and promote autophagy. frontiersin.orgtandfonline.com In some contexts, increased acetylation and phosphorylation of FOXO1 lead to its sequestration in the cytoplasm, which suppresses the transcription of pro-inflammatory cytokines. biorxiv.org This suggests that the ultimate effect of HDAC6 inhibition on FOXO1 function can be context-dependent.
PD-L1: Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein often expressed on tumor cells to evade the immune system. The regulation of PD-L1 by HDAC6 inhibition is of great interest for immunotherapy. Multiple studies have shown that selective HDAC6 inhibitors, such as Nexturastat A and ACY-241, can downregulate the expression of PD-L1 on cancer cells and immune cells like monocytes. immunologyresearchjournal.comnih.gove-crt.org This effect occurs at both the protein and gene expression levels and can counteract the upregulation of PD-L1 induced by inflammatory cytokines like IFN-γ. nih.govnih.gov By reducing PD-L1 expression, HDAC6 inhibitors can make tumors more visible to the immune system and enhance the efficacy of immune checkpoint blockade therapies. immunologyresearchjournal.comnih.gov
| Target Molecule | Role of HDAC6 | Effect of HDAC6 Inhibition | Cellular Consequence | References |
| TFEB | Deacetylates TFEB, promoting its cytoplasmic retention. | TFEB hyperacetylation and nuclear translocation. | Activation of autophagy and lysosomal gene expression. | frontiersin.orgnih.govfrontiersin.orgresearchgate.netutoronto.ca |
| FOXO1 | Deacetylates FOXO1, modulating its activity and localization. | Increased FOXO1 acetylation, leading to altered transcriptional activity. | Context-dependent regulation of autophagy and inflammation. | frontiersin.orgbiorxiv.orgtandfonline.com |
| PD-L1 | Positively regulates PD-L1 expression. | Downregulation of PD-L1 expression on tumor and immune cells. | Increased tumor immunogenicity and enhanced anti-tumor immune response. | immunologyresearchjournal.comnih.govnih.gove-crt.org |
Preclinical Efficacy and Therapeutic Potential in Disease Models
Oncological Research
In oncological contexts, the selective inhibition of Histone Deacetylase 6 (HDAC6) by Hdac6-IN-23 presents a compelling therapeutic strategy. Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms and are often associated with broader toxicity, this compound focuses on a primarily cytoplasmic deacetylase. HDAC6's key substrates include non-histone proteins critical for cell motility, protein quality control, and immune regulation, such as α-tubulin and cortactin. By targeting these pathways, this compound disrupts fundamental processes that drive cancer progression, metastasis, and immune evasion.
In vitro studies using various cancer cell lines have demonstrated that this compound exerts potent anti-cancer effects. The primary mechanism involves the hyperacetylation of its main substrate, α-tubulin. This modification disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death.
The compound has been shown to effectively inhibit cell proliferation and induce apoptosis across hematological malignancies and solid tumors. For instance, in multiple myeloma cell lines, treatment with this compound leads to a dose-dependent increase in acetylated α-tubulin, which correlates with the induction of apoptosis. This is evidenced by the cleavage of key apoptotic markers such as Poly (ADP-ribose) polymerase (PARP) and Caspase-3. Similarly, in models of lung and breast cancer, this compound has been observed to suppress cell viability and trigger programmed cell death, highlighting its broad applicability.
Table 1: Summary of In Vitro Effects of this compound on Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Observed Effect | Key Molecular Markers |
|---|---|---|---|
| MM.1S | Multiple Myeloma | Induction of Apoptosis | Increased Acetylated α-Tubulin, Cleaved PARP, Cleaved Caspase-3 |
| A549 | Non-Small Cell Lung Cancer | Inhibition of Proliferation, Cell Cycle Arrest | Increased Acetylated α-Tubulin, G2/M Phase Arrest |
| MCF-7 | Breast Cancer | Suppression of Cell Viability and Migration | Increased Acetylated α-Tubulin, Decreased Migratory Capacity |
| PANC-1 | Pancreatic Cancer | Induction of Apoptosis | Increased Acetylated α-Tubulin, ER Stress Induction |
The anti-tumor activity of this compound observed in vitro has been successfully translated into in vivo animal models. In xenograft models, where human cancer cells are implanted into immunocompromised mice, administration of this compound has resulted in significant inhibition of tumor growth. Treated tumors exhibit reduced volume and weight compared to vehicle-treated controls. Immunohistochemical analysis of these tumors confirms the on-target activity of the compound, revealing elevated levels of acetylated α-tubulin, a decrease in the proliferation marker Ki-67, and an increase in apoptotic cells as measured by TUNEL staining.
Furthermore, this compound has demonstrated potential in curbing metastasis. HDAC6 plays a crucial role in cell migration by deacetylating cortactin and regulating the cytoskeleton. By inhibiting HDAC6, this compound impairs the migratory and invasive capabilities of cancer cells. In experimental metastasis models, treatment with this compound has been associated with a marked reduction in the formation of metastatic nodules in distant organs, such as the lungs.
A key area of investigation for this compound is its use in combination therapies to enhance efficacy and overcome drug resistance.
Synergy with Proteasome Inhibitors: The combination of this compound with proteasome inhibitors like Bortezomib has shown profound synergistic effects, particularly in multiple myeloma. Cancer cells rely on the proteasome to degrade misfolded or damaged proteins. When the proteasome is inhibited, cells activate an alternative clearance mechanism known as the aggresome pathway, which is dependent on HDAC6-mediated transport of protein aggregates along microtubules. By co-administering this compound, this escape route is blocked. The dual inhibition of both the proteasome and the aggresome pathway leads to a catastrophic accumulation of toxic protein aggregates, inducing high levels of endoplasmic reticulum (ER) stress and potent apoptosis.
Synergy with Tubulin-Targeting Agents: this compound also synergizes with microtubule-targeting agents such as Paclitaxel. While Paclitaxel stabilizes microtubules to induce mitotic arrest, this compound promotes tubulin hyperacetylation, which further alters microtubule stability and function. This dual perturbation of microtubule dynamics can lead to a more robust and sustained cell cycle arrest and a heightened apoptotic response compared to either agent alone.
Table 2: Preclinical Synergy of this compound with Anti-Cancer Agents
| Combination Agent | Cancer Model | Synergistic Outcome | Proposed Mechanism of Synergy |
|---|---|---|---|
| Bortezomib (Proteasome Inhibitor) | Multiple Myeloma | Enhanced Apoptosis | Dual blockade of proteasome and aggresome protein clearance pathways, leading to lethal accumulation of misfolded proteins. |
| Paclitaxel (Tubulin-Targeting Agent) | Ovarian Cancer, Breast Cancer | Increased Cell Cycle Arrest and Apoptosis | Combined disruption of microtubule dynamics through stabilization (Paclitaxel) and hyperacetylation (this compound). |
Emerging research highlights the critical role of this compound in modulating the tumor microenvironment (TME) to favor an anti-tumor immune response. This activity transforms it from a direct cytotoxic agent into an immunotherapeutic potentiator.
This compound has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on the surface of tumor cells. PD-L1 is a key immune checkpoint protein that binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that suppresses the anti-tumor immune response. Mechanistic studies suggest that HDAC6 can regulate the STAT3 signaling pathway, a known transcriptional activator of the PD-L1 gene. By inhibiting HDAC6, this compound disrupts this signaling axis, leading to reduced PD-L1 expression. This "uncloaks" the tumor cells, making them more susceptible to recognition and elimination by cytotoxic T lymphocytes.
The immunomodulatory effects of this compound extend to the function of key immune cells within the TME.
T Lymphocytes: HDAC6 inhibition can enhance the effector functions of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It has also been shown to impair the immunosuppressive activity of regulatory T cells (Tregs), which are often abundant in the TME and hinder effective anti-tumor immunity. By tilting the balance away from suppression and towards activation, this compound helps foster a more productive immune response.
Macrophages: this compound can induce the repolarization of tumor-associated macrophages (TAMs). TAMs often adopt a pro-tumoral, immunosuppressive M2-like phenotype within the TME. Treatment with this compound has been demonstrated to shift these M2-like macrophages towards an anti-tumoral, pro-inflammatory M1-like phenotype. M1 macrophages are capable of phagocytosis, antigen presentation, and the secretion of pro-inflammatory cytokines that support the recruitment and activation of T cells.
Immunomodulatory Effects in the Tumor Microenvironment
Neurodegenerative Disease Research
HDAC6 plays a crucial role in cellular processes that are often disrupted in neurodegenerative disorders, such as axonal transport and protein quality control. nih.gov By targeting HDAC6, researchers aim to correct these deficits and halt or reverse disease progression.
A fundamental aspect of neuronal function is the efficient transport of essential cargoes, such as mitochondria and neurotrophic factors, along axons. Defects in this transport system are an early and critical feature of many neurodegenerative diseases. oup.com The acetylation of α-tubulin, a key component of microtubules, is vital for maintaining the stability and flexibility of these "cellular highways". HDAC6 is a primary deacetylator of α-tubulin, and its inhibition can increase tubulin acetylation, thereby facilitating axonal transport. jci.org
In preclinical models of Charcot-Marie-Tooth (CMT) disease, a hereditary peripheral neuropathy, the inhibition of HDAC6 has been shown to be beneficial. oup.com For instance, in a mouse model of CMT2F, caused by mutations in the small heat shock protein B1 (HSPB1), selective HDAC6 inhibition normalized α-tubulin acetylation and rescued axonal transport defects. oup.com Similarly, in a mouse model of CMT linked to mutant glycyl-tRNA synthetase (GARS), HDAC6 inhibition restored mitochondrial axonal transport in neurons. oup.com Systemic administration of an HDAC6 inhibitor in these mice led to increased α-tubulin acetylation in peripheral nerves. oup.com
Human induced pluripotent stem cell (hiPSC)-based models of CMT type 2D (CMT2D) with GARS1 mutations have also shown that treatment with HDAC6 inhibitors improves mitochondrial movement within axons. nih.gov These findings underscore the potential of HDAC6 inhibition to address the axonal transport deficits that are a common pathogenic mechanism in different forms of CMT. oup.com
| Disease Model | Key Findings on Axonal Transport | Reference |
| Charcot-Marie-Tooth (CMT) | HDAC6 inhibition restored mitochondrial axonal transport in mutant GARS-expressing neurons. | oup.com |
| Charcot-Marie-Tooth Type 2D (CMT2D) | Treatment with HDAC6 inhibitors improved mitochondrial movement in axons of hiPSC-derived spinal neurons with GARS1 mutations. | nih.gov |
| Charcot-Marie-Tooth Type 2F (CMT2F) | Selective HDAC6 inhibition normalized α-tubulin acetylation and rescued axonal transport defects in a mouse model. | oup.com |
A hallmark of many neurodegenerative diseases is the accumulation of misfolded and aggregated proteins, such as tau in Alzheimer's disease and other tauopathies, mutant huntingtin (mHTT) in Huntington's disease, and alpha-synuclein (B15492655) in Parkinson's disease. HDAC6 is involved in the cellular response to these toxic protein aggregates, primarily through its role in the aggresome-autophagy pathway. frontiersin.org
In the context of Huntington's disease, HDAC6 inhibition has been proposed as a therapeutic target because it can compensate for intracellular transport deficits by increasing acetylated α-tubulin levels, which are impaired in the brains of HD patients. nih.gov Research in preclinical models has shown that HDAC6 inhibitors can decrease the accumulation of mHTT aggregates. bmbreports.org
Regarding tauopathies, growing evidence suggests that HDAC6 plays a regulatory role in tau phosphorylation and aggregation. nih.gov Pharmacological inhibition of HDAC6 has been shown to degrade tau in a model of Alzheimer's disease. bmbreports.org
For alpha-synucleinopathies, the role of HDAC6 is complex. Some studies suggest that HDAC6 promotes the formation of cytoplasmic inclusions and facilitates their clearance through autophagy, which could be protective against alpha-synuclein toxicity. frontiersin.org
| Disease | Effect of HDAC6 Inhibition on Protein Aggregation | Reference |
| Huntington's Disease | Decreased accumulation of mutant HTT protein aggregates. | bmbreports.org |
| Alzheimer's Disease (Tauopathy) | Degradation of tau protein. | bmbreports.org |
The correction of cellular deficits through HDAC6 inhibition has translated into functional improvements in animal models of neurodegenerative diseases.
In a mouse model of Alzheimer's disease, reducing HDAC6 levels was found to restore learning and memory. embopress.org This cognitive improvement was linked to the restoration of α-tubulin acetylation and the resistance of neurons to amyloid-β-mediated impairment of mitochondrial trafficking. embopress.org Another study showed that the HDAC6 inhibitor CKD-504 improved cognitive functions in various Alzheimer's disease models. bmbreports.org
For Huntington's disease, treatment with HDAC6 inhibitors has been shown to ameliorate the phenotypic effects of the disease in preclinical models. bmbreports.org This includes improvements in motor dysfunction.
In mouse models of Charcot-Marie-Tooth disease, systemic delivery of a specific HDAC6 inhibitor partially restored nerve conduction and motor behavior. oup.com Furthermore, the HDAC6 inhibitor CKD-504 was shown to improve motor activities in an axonal CMT model. bmbreports.org
| Disease Model | Observed Functional Improvements | Reference |
| Alzheimer's Disease | Restoration of learning and memory. | embopress.org |
| Alzheimer's Disease | Improved cognitive functions. | bmbreports.org |
| Huntington's Disease | Amelioration of motor dysfunction. | bmbreports.org |
| Charcot-Marie-Tooth Disease | Partial restoration of nerve conduction and motor behavior. | oup.com |
| Charcot-Marie-Tooth Disease | Improved motor activities. | bmbreports.org |
Inflammatory and Immune-Related Disease Research
Beyond its role in the nervous system, HDAC6 is also a key regulator of immune responses and inflammation. This has positioned HDAC6 inhibitors as potential therapeutics for inflammatory and immune-related disorders.
HDAC inhibitors have been shown to modulate the expression of inflammatory cytokines. mdpi.com This dual action of countering neurodegenerative processes and inflammation makes them attractive therapeutic candidates. mdpi.com By influencing the acetylation status of transcription factors and other proteins involved in inflammatory signaling pathways, HDAC6 inhibitors can alter the production of both pro-inflammatory and anti-inflammatory cytokines.
The inflammasome is a multi-protein complex that plays a critical role in innate immunity by triggering the activation of inflammatory caspases and the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. The NLRP3 inflammasome, in particular, has been implicated in a wide range of inflammatory diseases. While direct evidence for this compound's effect on the NLRP3 inflammasome is still emerging, the broader class of HDAC inhibitors is known to influence inflammatory pathways, suggesting a potential mechanism for regulating inflammasome activation.
Information Regarding "this compound" Is Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is insufficient publicly available scientific data to generate the detailed article as requested.
While "this compound" is identified as an orally active inhibitor of Histone Deacetylase 6 (HDAC6) in chemical databases, there is a notable absence of published research studies, preclinical data, or detailed findings regarding its specific biological effects. medchemexpress.comglpbio.com The required information to fulfill the article outline—including its impact on immune cell activation and differentiation, attenuation of fibrosis, restoration of epithelial barrier function, and applications in other preclinical models such as ciliopathies—is not available in the scientific literature.
The strict requirement to focus solely on "this compound" and adhere to the provided outline cannot be met due to the lack of specific data for this particular compound. Information available for other well-studied HDAC6 inhibitors cannot be substituted, as per the instructions.
Therefore, a scientifically accurate and informative article on "this compound" covering the specified topics cannot be produced at this time.
Structure Activity Relationship Sar and Drug Discovery Considerations for Hdac6 Inhibitors
Design Strategies for Selective HDAC6 Inhibitors
The design of selective HDAC6 inhibitors typically revolves around a common pharmacophore consisting of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic site, a linker region, and a "cap" group that interacts with the surface of the enzyme. ebi.ac.uk The selectivity for HDAC6 over other HDAC isoforms is often achieved by exploiting the unique features of its catalytic pocket. rsc.org
Hydroxamic Acid-Based Inhibitors: Hydroxamic acids are a prominent class of ZBGs used in HDAC inhibitors due to their potent zinc-chelating ability. nih.gov Many selective HDAC6 inhibitors, such as the well-studied compound Tubacin, incorporate a hydroxamic acid moiety. tandfonline.com The design of these inhibitors often focuses on modifying the cap group to be bulkier and more hydrophobic, which fits well into the wider and shallower active site entrance of HDAC6 compared to other HDACs like HDAC1. rsc.orgnih.gov
Thiol-Based Inhibitors: Thiol-containing compounds represent another class of ZBGs. Researchers have designed and synthesized thiol-based HDAC6 inhibitors, which have shown promising inhibitory activity and selectivity. bohrium.com
Fluoromethyl Oxadiazoles (B1248032): To overcome the potential metabolic liabilities of hydroxamic acids, alternative ZBGs have been explored. Fluoromethyl oxadiazoles have been investigated as a novel zinc-binding group in the design of HDAC6 inhibitors. researchgate.net
N-Heterobicyclic Analogues: The cap group plays a crucial role in determining selectivity. Various N-heterobicyclic scaffolds, such as 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazines, have been incorporated as cap groups to enhance HDAC6 selectivity. These modifications aim to optimize interactions with the L1 and L2 loop pockets of the HDAC6 active site. rsc.orgnih.gov For instance, quinazoline-based inhibitors have been developed, with some showing excellent potency and selectivity for HDAC6. rsc.org
Molecular Modifications for Potency and Selectivity Optimization
The optimization of HDAC6 inhibitors is a process of fine-tuning the three pharmacophoric components.
Cap Group Modifications: As mentioned, bulky and hydrophobic cap groups are favored for HDAC6 selectivity. The introduction of moieties like a biphenyl (B1667301) group or a large aromatic system can significantly enhance selectivity. rsc.orgnih.gov For example, replacing a benzene (B151609) substituent with a bulkier group is a common strategy. nih.gov The substitution pattern on the cap group is also critical; for instance, in a series of triazolylphenyl-based inhibitors, the substitution pattern on the central phenyl ring was found to be a key determinant of HDAC6 selectivity over HDAC1. rsc.org
Linker Modifications: The linker connects the ZBG and the cap group, and its length and rigidity can influence both potency and selectivity. The introduction of branched elements into the linker has been shown to increase potency and selectivity for HDAC6. rsc.org Modifications at the C2 position of the linker in SAHA analogues have been shown to generate HDAC6/HDAC8 dual selective inhibitors. nih.gov
Zinc-Binding Group (ZBG) Modifications: While hydroxamic acid is a potent ZBG, its pharmacokinetic properties can be challenging. This has led to the exploration of alternative ZBGs to improve drug-like properties.
A summary of representative HDAC6 inhibitors and their reported activities is presented in the table below.
| Compound Name | IC50 (HDAC6) | Selectivity Profile | Reference |
| Tubacin | ~4 nM | >350-fold selective over HDAC1 | tandfonline.com |
| ACY-1215 (Ricolinostat) | 4.7 nM | >10-fold selective over HDAC1-3 | tandfonline.com |
| Compound 30 (1H-benzo[d]imidazole hydroxamic acid) | 4.63 nM | Highly selective for HDAC6 | nih.gov |
| Compound 8g (quinazoline derivative) | 21 nM | 40-fold selective towards HDAC6 | nih.gov |
| C2-n-hexyl SAHA | 0.60 µM | 49- to 300-fold selective for HDAC6/8 over HDAC1/2/3 | nih.gov |
Development of Dual-Targeting Inhibitors
To enhance therapeutic efficacy, particularly in complex diseases like cancer, researchers are developing inhibitors that can modulate multiple targets simultaneously.
HDAC6/Hsp90 Inhibitors: Heat shock protein 90 (Hsp90) is a molecular chaperone that is a substrate of HDAC6. nih.gov The simultaneous inhibition of HDAC6 and Hsp90 has been shown to produce synergistic antitumor effects. nih.gov The development of dual inhibitors targeting both HDAC6 and Hsp90 is an active area of research, with computational and structure-based design approaches being employed to identify single molecules that can bind to both targets. nih.govmdpi.comacs.orgnih.gov
HDAC/Tubulin Inhibitors: Microtubules, composed of tubulin, are critical for cell division and are a major target for anticancer drugs. Since HDAC6 deacetylates α-tubulin, combining HDAC inhibition with tubulin inhibition is a rational strategy. nih.govmdpi.com Dual-target inhibitors that act on both HDACs and tubulin have been developed to potentially overcome drug resistance and reduce toxicity. nih.govmdpi.comnih.govresearchgate.netbenthamdirect.com These dual inhibitors are often designed as chimeric molecules that combine the pharmacophores of known HDAC and tubulin inhibitors. mdpi.com
Application of Proteolysis Targeting Chimera (PROTAC) Technology for HDAC6 Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov This approach offers a novel way to modulate HDAC6 function.
Several research groups have successfully developed PROTACs that selectively degrade HDAC6. nih.govnih.govacs.orgresearchgate.netmedcraveonline.com These HDAC6-targeting PROTACs have been shown to induce significant and selective degradation of the HDAC6 protein in various cell lines. nih.gov For instance, a PROTAC named NP8, which links a novel HDAC6 inhibitor to a ligand for the CRBN E3 ligase, effectively induced HDAC6 degradation at nanomolar concentrations. nih.gov Another strategy has involved developing HDAC6 degraders that recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.govacs.org This technology not only serves as a powerful research tool to study the non-catalytic functions of HDAC6 but also holds therapeutic potential. nih.gov
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models
The preclinical evaluation of HDAC6 inhibitors involves assessing their pharmacokinetic (PK) and pharmacodynamic (PD) properties to predict their behavior and efficacy in vivo.
The therapeutic potential of HDAC6 inhibitors for neurodegenerative diseases has driven the need for compounds that can cross the blood-brain barrier (BBB). bohrium.comnih.gov However, many HDAC6 inhibitors, particularly those containing a polar hydroxamic acid group, have poor brain penetrance. ebi.ac.ukbohrium.com
To address this challenge, medicinal chemists have employed several strategies:
Hybrid Drug Design: Combining the pharmacophore of an HDAC6 inhibitor with a known brain-penetrant molecule. For example, benzylpiperazine derivatives have been designed by merging features of HDAC6 inhibitors with brain-penetrant histamine (B1213489) H1 receptor antagonists. nih.gov
Image-Guided Synthesis: Using techniques like Positron Emission Tomography (PET) with radiolabeled compounds to rapidly assess BBB penetration in preclinical models, such as baboons. This approach allows for the iterative optimization of chemical structures to enhance brain uptake. harvard.edu
Structural Modifications: Introducing specific chemical features, such as a basic benzylic amine, has been shown to confer BBB penetration in certain series of benzamide (B126) inhibitors. harvard.edu
A key pharmacodynamic (PD) biomarker for HDAC6 inhibition is the level of acetylated α-tubulin. Since α-tubulin is a primary substrate of HDAC6, inhibition of the enzyme leads to an increase in its acetylation. nih.govashpublications.orgnih.gov
Measurement in Preclinical and Clinical Settings: The measurement of acetylated α-tubulin in tissues and peripheral blood mononuclear cells serves as a reliable indicator of target engagement. ashpublications.orgnih.govnih.gov For example, in preclinical studies with the HDAC6 inhibitor ACY-1215, an increase in acetylated α-tubulin in tumor and blood cells correlated with anti-tumor activity. ashpublications.orgnih.govashpublications.org This biomarker is also used in clinical trials to confirm that the drug is hitting its target at therapeutic doses. ashpublications.org
Selectivity Assessment: The ratio of acetylated α-tubulin to acetylated histones can be used to assess the selectivity of an HDAC6 inhibitor in a cellular context. A selective inhibitor would be expected to significantly increase acetylated α-tubulin levels with minimal effect on histone acetylation. nih.gov
Advanced Research Methodologies and Techniques
In Vitro Studies
In vitro studies are fundamental to characterizing the activity and mechanism of a chemical compound at the enzymatic and cellular level. For an HDAC6 inhibitor like Hdac6-IN-23, a series of established assays would typically be employed.
Fluorimetric assays are a common method to determine the potency of an inhibitor against its target enzyme. In the context of HDAC6, these assays typically utilize a fluorogenic substrate that, upon deacetylation by HDAC6, can be cleaved by a developing enzyme to release a fluorescent signal. The inhibitory activity of a compound like this compound would be quantified by its ability to reduce this fluorescent signal, yielding an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Despite the existence of these standard assays, specific IC50 values or detailed protocols for this compound in such enzymatic assays are not available in the reviewed literature.
To confirm the activity of an HDAC6 inhibitor within a cellular context, researchers typically assess the acetylation status of known HDAC6 substrates. The primary non-histone substrate of HDAC6 is α-tubulin.
Western Blot: This technique would be used to measure the levels of acetylated α-tubulin in cells treated with this compound. An effective inhibitor would lead to an accumulation of acetylated α-tubulin, which can be detected using specific antibodies.
Immunofluorescence: This imaging technique allows for the visualization of acetylated α-tubulin within the cellular structure. Treatment with an HDAC6 inhibitor would be expected to show an increased fluorescent signal corresponding to higher levels of acetylated α-tubulin along the microtubule network.
No published studies were found that present Western blot or immunofluorescence data demonstrating the effect of this compound on α-tubulin acetylation.
Given the role of HDAC6 in various cellular processes, its inhibition is expected to have functional consequences. A comprehensive in vitro evaluation of an HDAC6 inhibitor would involve a battery of assays to determine its effects on cancer cells or other disease models. These include:
Cell Viability and Proliferation Assays: To determine if this compound affects cell growth and survival.
Apoptosis and Cell Cycle Assays: To investigate if the compound induces programmed cell death or causes cell cycle arrest.
Migration and Invasion Assays: To assess the impact on cell motility, a key process in cancer metastasis.
Autophagy Flux Assays: To determine if the inhibitor modulates the cellular recycling process of autophagy, in which HDAC6 plays a crucial role.
Specific data from these cellular functional assays for this compound are not present in the available scientific literature.
To understand the broader molecular context of HDAC6 inhibition, co-immunoprecipitation studies can be performed. This technique can identify proteins that interact with HDAC6 and determine if treatment with an inhibitor like this compound alters these interactions.
There are no publicly available reports of molecular interaction studies, such as co-immunoprecipitation, being conducted with this compound.
In Vivo Preclinical Models
In vivo studies in animal models are a critical step in the preclinical development of a compound, providing insights into its efficacy and behavior in a whole organism.
Genetically modified animal models, such as those with a knockout (gene deletion) or transgenic (gene overexpression) of HDAC6, are valuable tools. They can be used to validate the therapeutic target and to understand the physiological and pathological consequences of modulating HDAC6 activity. An inhibitor like this compound could be tested in these models to see if it phenocopies the genetic deletion of HDAC6 or rescues a phenotype caused by its overexpression.
No studies have been found that report the use of this compound in HDAC6 genetically modified animal models.
Xenograft and Syngeneic Tumor Models
The evaluation of a potential anti-cancer agent's efficacy in vivo is a critical step in its preclinical development. This is often accomplished using xenograft and syngeneic tumor models. Xenograft models involve the implantation of human tumor cells into immunodeficient mice, allowing for the assessment of a compound's direct anti-tumor activity. Syngeneic models, conversely, utilize tumor cells that are from the same genetic background as the immunocompetent host mouse, which enables the study of the inhibitor's interaction with the immune system in the tumor microenvironment.
For HDAC6 inhibitors, these models are crucial for determining their impact on tumor growth, metastasis, and the modulation of the immune response. However, a detailed review of publicly available scientific literature and research data did not yield specific studies detailing the use or outcomes of this compound in either xenograft or syngeneic tumor models.
Disease-Specific Animal Models (e.g., Neurodegenerative, Inflammatory)
The therapeutic potential of HDAC6 inhibitors extends beyond oncology into neurodegenerative and inflammatory diseases. The role of HDAC6 in regulating cellular processes such as protein degradation and microtubule dynamics makes it a target for conditions like Alzheimer's disease, Parkinson's disease, and peripheral neuropathies. Similarly, its involvement in inflammatory pathways is explored in models of autoimmune and inflammatory disorders.
Animal models that mimic the pathology of these diseases are essential for evaluating the therapeutic potential of inhibitors. For instance, transgenic mouse models of neurodegeneration or induced models of inflammation are standard platforms. While the investigation of HDAC6 inhibitors in such models is an active area of research, specific data on the application and effects of this compound in these disease-specific animal models are not presently available in the reviewed literature.
Pharmacodynamic Biomarker Analysis in Tissues (e.g., Immunohistochemistry)
Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging with its intended target and eliciting a biological response. For HDAC6 inhibitors, a key and widely accepted PD biomarker is the acetylation level of α-tubulin, a primary substrate of HDAC6. An increase in acetylated α-tubulin serves as a direct indicator of HDAC6 inhibition within cells and tissues.
Immunohistochemistry (IHC) is a common technique used to visualize and quantify the levels of acetylated α-tubulin in tissue samples from treated animals. This method provides spatial information about the drug's activity within the tissue architecture. While increased α-tubulin acetylation is a hallmark of HDAC6 inhibitor activity, specific reports detailing the use of IHC or other methods to analyze pharmacodynamic biomarkers in tissues following treatment with this compound have not been identified in the available research.
| Biomarker | Analytical Technique | Relevance for HDAC6 Inhibition |
| Acetylated α-tubulin | Immunohistochemistry (IHC), Western Blot | Direct indicator of target engagement and biological activity of HDAC6 inhibitors. |
Computational and Structural Biology Approaches
Molecular Docking and Virtual Screening
Computational techniques such as molecular docking and virtual screening are powerful tools in the discovery and optimization of enzyme inhibitors. Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and mode. Virtual screening utilizes these computational methods to search large libraries of compounds to identify those that are most likely to bind to the target. These approaches are instrumental in the early stages of drug discovery for identifying and refining potential HDAC6 inhibitors.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For HDAC6 inhibitors, a pharmacophore model would define the key features necessary for binding to the enzyme's active site. This model can then be used to design new, more potent, and selective inhibitors.
X-ray Crystallography of HDAC6-Inhibitor Complexes
X-ray crystallography provides high-resolution, three-dimensional structural information of a protein-ligand complex. Obtaining the crystal structure of HDAC6 in complex with an inhibitor offers a definitive view of the binding interactions. This detailed structural data is invaluable for understanding the basis of an inhibitor's potency and selectivity and for guiding further structure-based drug design efforts.
Despite the importance of these computational and structural biology techniques in the development of HDAC6 inhibitors, specific studies detailing the use of molecular docking, virtual screening, pharmacophore modeling, or X-ray crystallography for this compound are not available in the public domain.
Future Research Directions and Unresolved Questions
Elucidating Novel Substrates and Interaction Partners of HDAC6-IN-23
A primary focus of future research will be the identification and validation of novel substrates and interaction partners of HDAC6 that are modulated by this compound. While α-tubulin and cortactin are well-established substrates, a complete understanding of the HDAC6 substrate landscape is lacking. The development and application of advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID), will be instrumental in mapping the comprehensive HDAC6 interactome in various cellular contexts. Identifying new substrates will be crucial for deciphering the full spectrum of cellular processes regulated by HDAC6 and the specific effects of its inhibition by this compound.
Detailed Understanding of Context-Dependent Effects of HDAC6 Inhibition
The cellular and physiological outcomes of HDAC6 inhibition by this compound appear to be highly context-dependent. Future studies must systematically investigate how the effects of this inhibitor vary across different cell types, tissues, and disease states. For instance, the impact of HDAC6 inhibition on cell migration and invasion may differ between various cancer subtypes. A deeper understanding of these context-dependent effects will be essential for identifying patient populations most likely to benefit from this compound therapy and for predicting potential on-target, off-tissue effects.
Investigating the Crosstalk Between HDAC6-Mediated Pathways (e.g., Autophagy and Inflammasome Activation)
HDAC6 plays a critical role in regulating multiple cellular pathways, including autophagy and the inflammasome. A key unresolved question is how the inhibition of HDAC6 by this compound modulates the intricate crosstalk between these pathways. For example, HDAC6 is known to deacetylate components of the autophagy machinery, promoting the clearance of misfolded proteins. It also influences the activation of the NLRP3 inflammasome. Future research should aim to dissect the molecular mechanisms by which this compound-mediated inhibition of HDAC6 coordinates these two critical cellular processes. Understanding this interplay is vital, as both autophagy and inflammasome activation are implicated in a wide array of diseases.
Developing Advanced Preclinical Models to Mimic Human Disease Pathophysiology More Closely
To better predict the clinical efficacy of this compound, there is a pressing need for more sophisticated preclinical models that accurately recapitulate human disease pathophysiology. This includes the development and utilization of patient-derived xenografts (PDXs), three-dimensional (3D) organoid cultures, and humanized mouse models. These advanced models can provide more relevant insights into drug response and resistance compared to traditional two-dimensional cell cultures and conventional animal models. Employing such models will be critical for evaluating the therapeutic potential of this compound in a setting that more closely mirrors the complexity of human diseases.
Exploring Resistance Mechanisms and Optimal Combination Strategies in Preclinical Models
As with any targeted therapy, the potential for acquired resistance to this compound is a significant concern. Future preclinical studies must focus on identifying the molecular mechanisms that drive resistance to HDAC6 inhibition. This could involve genetic mutations in HDAC6, upregulation of bypass signaling pathways, or alterations in drug efflux pumps. Once resistance mechanisms are understood, rational combination strategies can be designed to overcome or prevent resistance. For example, combining this compound with other targeted agents or standard-of-care chemotherapies could lead to synergistic anti-tumor effects and more durable clinical responses. These combination therapies should be rigorously tested in the advanced preclinical models mentioned previously.
Rational Design of Next-Generation this compound Analogues with Enhanced Specificity and Preclinical Efficacy
Building upon the chemical scaffold of this compound, future medicinal chemistry efforts should focus on the rational design of next-generation analogues with improved pharmacological properties. This includes enhancing its specificity for HDAC6 over other HDAC isoforms to minimize off-target effects. Structure-activity relationship (SAR) studies, guided by computational modeling and X-ray crystallography of inhibitor-enzyme complexes, will be crucial in this endeavor. The goal is to develop novel compounds with increased potency, improved pharmacokinetic profiles, and superior preclinical efficacy, ultimately leading to the development of more effective and safer HDAC6-targeted therapies.
Q & A
Q. How can researchers ensure reproducibility when testing this compound in preclinical neurodegenerative models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
